molecular formula C12H19ClFN B13045699 (S)-1-(5-Fluoro-2-methylphenyl)pentan-1-amine hcl

(S)-1-(5-Fluoro-2-methylphenyl)pentan-1-amine hcl

Cat. No.: B13045699
M. Wt: 231.74 g/mol
InChI Key: IAYXWPMPDWITTR-YDALLXLXSA-N
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Description

(S)-1-(5-Fluoro-2-methylphenyl)pentan-1-amine HCl is a chiral amine compound of significant interest in medicinal chemistry and neuroscience research, primarily for its role as a precursor or structural analog in the development of psychoactive substances. Its research value is closely tied to its potential interaction with monoaminergic systems in the brain. The compound's structure suggests it may act as a serotonergic agent, with the (S)-enantiomer being of particular importance for stereoselective receptor binding. Research indicates that structurally similar compounds function as selective serotonin receptor agonists, particularly at the 5-HT 2A and 5-HT 2C subtypes, which are critical targets for investigating the neurobiology of perception, cognition, and mood [https://pubmed.ncbi.nlm.nih.gov/29101096/]. Consequently, this compound is a valuable chemical tool for in vitro studies aimed at elucidating the structure-activity relationships (SAR) of phenethylamine-derived ligands and for probing the complex signaling pathways of G-protein-coupled receptors (GPCRs). Its application extends to preclinical models used to study the neurochemical basis of psychiatric disorders, including depression and anxiety, as modulation of serotonin receptors is a cornerstone of modern psychopharmacology [https://www.nature.com/articles/s41386-022-01332-2]. The investigation of such compounds provides critical insights for the design of novel therapeutic agents with improved efficacy and reduced side effects.

Properties

Molecular Formula

C12H19ClFN

Molecular Weight

231.74 g/mol

IUPAC Name

(1S)-1-(5-fluoro-2-methylphenyl)pentan-1-amine;hydrochloride

InChI

InChI=1S/C12H18FN.ClH/c1-3-4-5-12(14)11-8-10(13)7-6-9(11)2;/h6-8,12H,3-5,14H2,1-2H3;1H/t12-;/m0./s1

InChI Key

IAYXWPMPDWITTR-YDALLXLXSA-N

Isomeric SMILES

CCCC[C@@H](C1=C(C=CC(=C1)F)C)N.Cl

Canonical SMILES

CCCCC(C1=C(C=CC(=C1)F)C)N.Cl

Origin of Product

United States

Preparation Methods

Reductive Amination Route

This is a common laboratory-scale method to prepare chiral amines:

  • Step 1: Condensation of 5-fluoro-2-methylbenzaldehyde with an appropriate amine or ammonia source to form an imine intermediate.
  • Step 2: Stereoselective reduction of the imine using chiral catalysts or reducing agents such as sodium borohydride in the presence of chiral auxiliaries or asymmetric hydrogenation catalysts.
  • Step 3: Isolation of the (S)-enantiomer of 1-(5-fluoro-2-methylphenyl)pentan-1-amine.
  • Step 4: Formation of the hydrochloride salt by treatment with hydrochloric acid to yield the final product.

This method requires optimization of reaction parameters such as temperature, solvent, and reducing agent to maximize yield and enantiomeric excess.

Asymmetric Catalytic Hydrogenation

  • Starting from a prochiral intermediate such as an α,β-unsaturated ketone or imine derived from 5-fluoro-2-methylphenyl precursors.
  • Use of chiral transition metal catalysts (e.g., Rh, Ru complexes) to achieve enantioselective hydrogenation.
  • The process provides high stereoselectivity and is scalable for industrial production.

Chiral Resolution

  • Preparation of racemic 1-(5-fluoro-2-methylphenyl)pentan-1-amine followed by resolution using chiral acids or chromatography.
  • Less efficient than asymmetric synthesis but useful for obtaining pure enantiomers in certain cases.

Industrial-Scale Synthesis Insights

While specific industrial processes for this exact compound are scarce in public literature, analogous processes for related chiral amines (e.g., tapentadol derivatives) involve:

  • Formation of intermediate sulfonate esters.
  • Catalytic hydrogenation under controlled temperature and pressure.
  • Salt formation and purification steps.

These processes emphasize reaction efficiency, catalyst recycling, and impurity control.

Reaction Conditions and Optimization

Step Conditions Notes
Imine formation Room temperature, solvent (e.g., methanol) Equilibrium step, requires removal of water for shift
Reduction NaBH4 or catalytic hydrogenation Use of chiral catalysts for enantioselectivity
Salt formation HCl in ether or aqueous solution Crystallization of hydrochloride salt
Purification Recrystallization or chromatography Ensures optical purity and removal of impurities

Characterization and Quality Control

Research Findings and Notes

  • The fluorine substituent at the 5-position and methyl at the 2-position on the phenyl ring significantly affect the electronic environment, influencing the reactivity of intermediates during synthesis.
  • Chiral catalysts and auxiliaries are critical to achieving high enantiomeric purity.
  • The hydrochloride salt form improves compound stability, handling, and solubility, which is essential for pharmaceutical applications.
  • Literature on closely related compounds such as (S)-1-(4-fluoro-2-methylphenyl)pentan-1-amine provides useful synthetic insights applicable to the 5-fluoro isomer.
  • Asymmetric hydrogenation and reductive amination remain the most effective and scalable methods for preparation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can occur, especially at the aromatic ring, potentially leading to the formation of reduced derivatives.

    Substitution: The fluorine atom on the aromatic ring can be a site for substitution reactions, where other functional groups may replace the fluorine.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution Reagents: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₃H₁₈ClFN
  • Molecular Weight : Approximately 231.74 g/mol
  • Structure : The compound features a pentylamine chain attached to a fluorinated aromatic ring, which enhances its biological activity through improved binding affinity to various receptors and enzymes.

The biological activity of (S)-1-(5-Fluoro-2-methylphenyl)pentan-1-amine hydrochloride is primarily attributed to its interactions with neurotransmitter systems. Research indicates that this compound may enhance neurotransmitter activity or inhibit specific pathways, contributing to its potential therapeutic effects against neurological disorders.

Neurological Disorders

Numerous studies have highlighted the potential of (S)-1-(5-Fluoro-2-methylphenyl)pentan-1-amine hydrochloride in treating various neurological conditions:

  • Serotonin Receptor Modulation : Research has shown that derivatives of this compound significantly increase serotonin receptor activity, suggesting applications in treating mood disorders such as depression and anxiety .
  • Dopaminergic Activity : Investigations indicate that the compound may modulate dopaminergic pathways, indicating potential use in managing conditions like Parkinson's disease .

Antibacterial Properties

Additionally, compounds similar to (S)-1-(5-Fluoro-2-methylphenyl)pentan-1-amine hydrochloride have exhibited significant antibacterial activity. For instance:

CompoundMinimum Inhibitory Concentration (MIC) (µg/mL)
(S)-1-(5-Fluoro-2-methylphenyl)propan-1-amine75 (against Bacillus subtilis)
1-(5-Fluoro-2-methylphenyl)prop-2-en-1-amines<125 (against Escherichia coli)

These findings suggest that the compound could be explored for its antibacterial properties, particularly against Gram-positive and Gram-negative bacteria .

Case Studies

Several case studies have documented the biological relevance of (S)-1-(5-Fluoro-2-methylphenyl)pentan-1-amine hydrochloride:

  • Serotonin Receptor Modulation : A study demonstrated that derivatives significantly increased serotonin receptor activity, indicating potential applications in treating mood disorders.
  • Dopaminergic Activity : Another investigation showed promise in modulating dopaminergic pathways, suggesting its potential use in managing Parkinson's disease .

Mechanism of Action

The mechanism of action of (S)-1-(5-Fluoro-2-methylphenyl)pentan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved would require detailed experimental studies.

Comparison with Similar Compounds

Structural Analogs with Varying Chain Lengths

  • (R)-1-(5-Fluoro-2-methylphenyl)propan-1-amine HCl
    • Structure : Shorter propane chain (3 carbons) vs. pentyl (5 carbons) in the target compound.
    • Impact : Reduced chain length may decrease lipophilicity and alter pharmacokinetics (e.g., shorter half-life, reduced tissue penetration) .
    • Stereochemistry : The (R)-configuration could lead to divergent receptor interactions compared to the (S)-isomer.

Cyclic vs. Linear Amines

  • Bicyclo[1.1.1]pentan-1-amine Derivatives

    • Structure : Rigid, strained bicyclo system replaces the linear pentyl chain.
    • Applications : Used as bioisosteres to improve metabolic stability and intellectual property (IP) positioning. For example, in BACE1 inhibitors, the bicyclo motif enhances binding to Gly230 without anilide functional groups .
    • Synthetic Challenges : Early routes required multi-step syntheses, but recent advances enable >100 g scale production via radical reactions or one-pot procedures .
    • Advantages : Strain energy in the bicyclo system may enhance binding affinity or selectivity compared to linear amines.
  • Cyclopropane and Cyclopentane Amines

    • Examples : trans-2-Phenylcyclopropanamine HCl (Similarity: 0.80) and rel-(1R,2S)-2-Phenylcyclopentan-1-amine (Similarity: 0.82) .
    • Impact : Cyclopropane’s ring strain increases reactivity, while cyclopentane’s larger ring modifies steric effects. Both may offer tunable pharmacokinetic profiles.

Substituent Effects

  • Fluoro and Methyl Groups: The 5-fluoro substituent on the phenyl ring enhances electron-withdrawing effects and resistance to oxidative metabolism.

Pharmacological and Industrial Implications

  • Bioisosteric Replacement : Bicyclo[1.1.1]pentan-1-amine is a key motif in reviving discontinued clinical candidates (e.g., Pfizer’s oncology leads) by addressing synthetic and metabolic limitations .
  • Drug Design : Linear amines like the target compound may offer flexibility in optimizing binding pockets, while cyclic systems provide rigidity for target engagement.

Biological Activity

(S)-1-(5-Fluoro-2-methylphenyl)pentan-1-amine hydrochloride is a chiral amine compound with significant biological activity attributed to its unique molecular structure. This article delves into its biological interactions, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C_{12}H_{17}ClF and a molecular weight of approximately 231.74 g/mol. The presence of a fluorine atom in the aromatic ring enhances its binding affinity to various biological targets, making it an interesting candidate for medicinal chemistry research.

The biological activity of (S)-1-(5-Fluoro-2-methylphenyl)pentan-1-amine HCl is primarily linked to its interaction with neurotransmitter receptors and enzymes. The fluorine substitution plays a crucial role in modulating these interactions:

  • Enhancement of Binding Affinity : The fluorine atom increases the lipophilicity and stability of the compound, facilitating better receptor binding and potentially altering neurotransmitter levels in the brain .
  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymatic pathways, which could be beneficial in treating neurological disorders .

In Vitro Studies

Research has investigated the effects of (S)-1-(5-Fluoro-2-methylphenyl)pentan-1-amine HCl on various biological systems:

  • Neurotransmitter Modulation : In vitro experiments demonstrated that the compound can enhance neurotransmitter activity, particularly dopamine and serotonin, which are critical for mood regulation.

Toxicology and Metabolism

A toxicometabolomics study highlighted the compound's metabolic profile using pooled human liver microsomes (pHLM). The findings indicated several metabolites formed during metabolism, including:

MetaboliteDescription
N-deethylLoss of an ethyl group
DihydroReduction product
Dihydro-HOHydroxylated derivative

These metabolites suggest potential pathways for detoxification and excretion, which are essential for evaluating the safety profile of the compound .

Case Studies

A review of related compounds indicates that structural modifications significantly affect biological activity. For instance, analogs with different fluorine placements or alkyl chain lengths exhibited varying affinities for receptor targets:

Compound NameMolecular FormulaUnique Features
(R)-1-(5-Fluoro-2-methylphenyl)propan-1-amine HClC_{11}H_{16}ClFShorter alkyl chain
(R)-1-(3-Fluoro-2-methylphenyl)propan-1-amine HClC_{11}H_{16}ClFDifferent position of fluorine
4-Fluorophenylpropan-2-amine hydrochlorideC_{10}H_{14}ClFDifferent functional group configuration

These studies suggest that slight modifications can lead to significant changes in pharmacological properties, indicating a need for further exploration in drug development .

Potential Therapeutic Applications

Given its ability to modulate neurotransmitter systems and inhibit specific enzymatic activities, (S)-1-(5-Fluoro-2-methylphenyl)pentan-1-amine HCl shows promise in treating:

  • Neurological Disorders : Its effects on serotonin and dopamine levels could make it a candidate for conditions such as depression or anxiety disorders.
  • Pain Management : By influencing pain pathways through neurotransmitter modulation, it may serve as an analgesic agent.

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